Columbinic acid Columbinic acid Columbinic acid is a natural product found in Teucrium cubense with data available.
Brand Name: Vulcanchem
CAS No.: 2441-53-4
VCID: VC1855806
InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+
SMILES: CCCCCC=CCC=CCCC=CCCCC(=O)O
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

Columbinic acid

CAS No.: 2441-53-4

Cat. No.: VC1855806

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Columbinic acid - 2441-53-4

Specification

CAS No. 2441-53-4
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid
Standard InChI InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+
Standard InChI Key HXQHFNIKBKZGRP-OXXZWVFOSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O
SMILES CCCCCC=CCC=CCCC=CCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCCC=CCCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

Columbinic acid is a polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₀O₂ and a molecular weight of approximately 278.4 g/mol . It belongs to the subgroup of long-chain fatty acids (LCFA), which typically contain 14 to 18 carbon atoms . The compound is classified as a lipid and has been registered in chemical databases with specific identification numbers, including PubChem CID 10423704 .

Structural Characteristics

The defining characteristic of columbinic acid is its unique arrangement of three double bonds along an 18-carbon backbone. These double bonds are positioned at the 5th, 9th, and 12th carbons, counting from the carboxyl end of the molecule . The geometric configuration of these double bonds is particularly noteworthy, as they exist in the trans (E) configuration, which is relatively uncommon in naturally occurring fatty acids .

The structure can be represented using various chemical notations:

  • IUPAC name: (5E,9E,12E)-octadeca-5,9,12-trienoic acid

  • SMILES notation: CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O

  • InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+

Nomenclature and Alternative Names

Columbinic acid is known by several alternative names in scientific literature, reflecting its discovery in different contexts and its structural relationships to other fatty acids:

  • 5,9,12-octadecatrienoic acid

  • Aquilegic acid

  • Ranunculeic acid

  • Isolinolenic acid

  • Pinolenic acid

  • trans-5,9,12-octadecatrienoic acid

The variety of names underscores the compound's significance across different research domains and natural sources.

Biochemical Significance

Classification within Lipid Biochemistry

Columbinic acid occupies a specific position within lipid biochemistry as a polyunsaturated fatty acid with an unusual configuration of double bonds. Unlike more common PUFAs such as linoleic acid or α-linolenic acid, columbinic acid features trans double bonds rather than the more typical cis configuration . This structural distinction affects its physical properties and biological interactions, particularly in membrane systems.

Natural Occurrence

This fatty acid has been reported to occur naturally in certain plant species, including Teucrium cubense . The presence of columbinic acid in specific plant tissues suggests potential ecological and physiological roles that remain to be fully elucidated. Its natural occurrence may provide insights into plant adaptation mechanisms and secondary metabolite functions.

Biological Effects and Research Findings

Effects on Fatty Acid Composition in Animal Models

Research on columbinic acid has revealed significant effects on fatty acid metabolism, particularly in the context of essential fatty acid (EFA) deficiency. In a notable study, rats fed a fat-free diet displayed the typical changes associated with EFA deficiency, including increased monoenoic fatty acids, decreased linoleic and arachidonic acids, and elevated eicosa-5,8,11-trienoic acid in various tissues such as liver, kidney, lung, and spleen .

When columbinic acid was supplemented to this fat-free diet for periods of 24 or 48 hours, significant changes occurred in the fatty acid composition of different tissues. The acid was incorporated into these tissues and underwent partial elongation to form 7-trans, 11-cis, 14-cis eicosatrienoic acid, although no desaturation was observed . This supplementation effectively modified the fatty acid spectrum, restoring it to a profile similar to that of non-EFA deficient animals, with the exception of persistently decreased linoleic acid levels .

Membrane Properties Modification

Perhaps one of the most significant findings regarding columbinic acid relates to its effects on cellular membrane properties. The absence of lipids in the diet typically produces an increase in the 1-6 diphenyl-1,3,5-hexatriene (DPH) steady-state fluorescence anisotropy in liver microsomes . This change in anisotropy is an indicator of altered membrane fluidity and structure.

Remarkably, the administration of columbinic acid for 24 hours was able to correct this increase in fluorescence anisotropy . This observation suggests that columbinic acid can favorably alter the physical properties of liver microsomal membranes, potentially improving their function under conditions of fatty acid deficiency.

Metabolic Pathways and Transformations

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